molecular formula C16H18N2 B1275430 1-Benzhydrylazetidin-3-amine CAS No. 40432-52-8

1-Benzhydrylazetidin-3-amine

Cat. No.: B1275430
CAS No.: 40432-52-8
M. Wt: 238.33 g/mol
InChI Key: LYTNNHXGUOKXFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzhydrylazetidin-3-amine is an organic compound with the molecular formula C7H10N2. It is an amine that has a benzhydryl group attached to an azetidine ring. This compound is used in various scientific research applications, including in the synthesis of other compounds, as a reagent in organic chemistry, and as a precursor in pharmaceutical research. It is also used in biochemical and physiological studies, as it has been found to have a variety of effects on biological systems.

Scientific Research Applications

Synthesis and Production

  • Improved Synthesis Processes : The synthesis of 1-Benzhydrylazetidin-3-amine derivatives has seen significant advancements. For instance, an improved, one-pot, multikilogram-scale synthesis of 1-benzhydrylazetidin-3-ol, a closely related compound, was developed, yielding a high purity product (99.3% area %) and proving efficient for scale-up processes (Reddy et al., 2010). Additionally, a two-step synthesis of 3-amino-1-benzhydrylazetidine was streamlined, indicating the evolving methodologies in producing such compounds (Bryan M. Li et al., 2006).

Chemical Properties and Reactions

  • Reactivity and Transformation Studies : The reactivity of tertiary alkylamines like this compound has been a subject of study, contributing to a better understanding of their chemical behavior and potential applications (Ammer et al., 2010). Furthermore, the use of benzhydrylamine as an ammonia equivalent in catalyzed hydroamination of alkynes highlights its utility in synthetic organic chemistry (Haak et al., 2000).

Biological Applications

  • Antimicrobial and Cytotoxic Activity : Certain derivatives of this compound have been synthesized and evaluated for their antimicrobial and cytotoxic properties. Some compounds demonstrated significant antibacterial activity and cytotoxicity, suggesting potential applications in medical and pharmaceutical fields (Noolvi et al., 2014).

Pharmaceutical Synthesis

  • Role in Drug Synthesis : this compound and its derivatives have been employed in the synthesis of various pharmaceuticals. For example, a practical synthesis of the antimigraine drug flunarizine and high yielding derivatization of other drugs like paroxetine and metoprolol utilized benzhydryl amines, demonstrating their significance in drug development (Christoph Heinz et al., 2018).

Analytical Applications

  • Predictive Studies in Mass Spectrometry : The use of mass spectrometry to predict chemical transformations of related compounds, such as 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, indicates the role of this compound in facilitating understanding of chemical behavior and transformations in various conditions, including solution phase reactions (Hao‐Yang Wang et al., 2006).

Mechanism of Action

Target of Action

The primary target of 1-Benzhydrylazetidin-3-amine is the CYP 3A4 enzyme . This enzyme is part of the cytochrome P450 family of enzymes, which are responsible for metabolizing various substances in the body. The CYP 3A4 enzyme, in particular, is involved in the metabolism of a wide variety of drugs and other xenobiotics .

Mode of Action

It is known that the compound interacts with its target, the cyp 3a4 enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of substances that are normally processed by this enzyme.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the metabolism of drugs and other substances in the body. By interacting with the CYP 3A4 enzyme, the compound could potentially affect the metabolism of a wide variety of substances that are substrates of this enzyme .

Pharmacokinetics

Given its interaction with the cyp 3a4 enzyme, it is likely that the compound undergoes metabolism by this enzyme . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the CYP 3A4 enzyme. By potentially inhibiting this enzyme, the compound could affect the metabolism of various substances in the body . .

Action Environment

The action of this compound could be influenced by various environmental factors. For example, the presence of other substances that are substrates or inhibitors of the CYP 3A4 enzyme could potentially affect the compound’s action . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of the compound.

Safety and Hazards

The safety data sheet for 1-Benzhydrylazetidin-3-amine hydrochloride indicates that it is not intended for human or veterinary use . It is for research use only . The signal word for this compound is “Warning” and it has several precautionary statements including “Keep out of reach of children” and "Read label before use" .

Biochemical Analysis

Biochemical Properties

1-Benzhydrylazetidin-3-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances . The nature of these interactions often involves the formation of enzyme-substrate complexes, leading to the modification of the compound or the enzyme itself.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of dopamine receptors, impacting neurotransmission and cellular communication . Additionally, it may alter gene expression patterns, leading to changes in protein synthesis and cellular function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . This inhibition can lead to downstream effects on metabolic pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, leading to a loss of activity . Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, high doses of the compound have been associated with neurotoxicity and other adverse reactions in animal studies . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which catalyze its oxidation and subsequent metabolism . These metabolic reactions can lead to the formation of various metabolites, some of which may retain biological activity or contribute to the compound’s overall effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, it may be transported across cell membranes by specific transporters, affecting its bioavailability and efficacy.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications. It may localize to specific organelles or compartments within the cell, where it exerts its effects . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-benzhydrylazetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-15-11-18(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-16H,11-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTNNHXGUOKXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40960831
Record name 1-(Diphenylmethyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40432-52-8
Record name 1-(Diphenylmethyl)-3-azetidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40432-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Diphenylmethyl)azetidin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40960831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-(diphenylmethyl)azetidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 10 (5.7 g, 21.6 mmol), triphenylphosphine (11.3 g, 43 mmol) and water (5 ml) was heated to reflux for 24 hours. After cooling to room temperature the solvent was removed in vacuo and the residue purified by chromatography on silica gel (90:9:1 CHCl3:MeOH:NH4OH).
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Synthesis routes and methods II

Procedure details

3-Mesyloxy-1-benzhydrylazetidine (30.32 g, 95.5 mmol), potassium phthalimide (21.59 g, 116.53 mmol) and hexadecyl tributylphosphonium bromide (5.92 g, 11.7 mmol) were added to toluene (600 mL) and the mixture stirred at room temperature overnight. The reaction was then heated at reflux for 3 h. The solid was removed by filtration, washed with EtOAc and the combined organics then washed with H2O. After drying over Na2SO4, the organics were treated with charcoal and then concentrated to an oil. Addition of isopropyl ether induced crystallization of the product (16.37 g, 46%).
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30.32 g
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21.59 g
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5.92 g
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600 mL
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Synthesis routes and methods III

Procedure details

A mixture of 0.244 mol of 1-benzhydryl-3-phthalimidoazetidine in 1000 ml of anhydrous methanol is heated at reflux for 15 minutes, then, after removing the heating bath, 0.339 mol of 85% hydrazine hydrate are added thereto. The mixture is heated at reflux for 30 minutes, then a solid white product begins to precipitate from the limpid solution thus obtained. The mixture is again heated for 90 minutes, then it is cooled at 10° C. One liter of diethyl ether is added to the mixture which is then filtered. After washing with ether, the solid product (35 g) is discarded and the mother-liquor is concentrated under reduced pressure. The residue is taken up with 500 ml of water and the pH of the solution is adjusted to 11 with sodium hydroxide. After extraction with 1 liter of diethyl ether, the ethereal phase is washed with water, dried on anhydrous sodium sulfate and evaporated under reduced pressure. Thus, the 3-amino-1-benzhydrylazetidine is obtained in the form of an oil which tends to solidify Yield 96.3%. By reaction with hydrochloric acid in a ispropanol/acetone mixture, the 3-amino-1-benzhydrylazetidine dihydrochloride is obtained which, after crystallization from isopropanol, melts at 108°-110° C.
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0.244 mol
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1000 mL
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0.339 mol
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0 (± 1) mol
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Benzhydrylazetidin-3-amine
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